molecular formula C22H20N2O3S B11344935 N-(furan-2-ylmethyl)-5-(4-methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide

N-(furan-2-ylmethyl)-5-(4-methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11344935
M. Wt: 392.5 g/mol
InChI Key: VWHLXPSOAGLFAB-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE: is a complex organic compound that features a unique combination of furan, thiophene, and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include organometallic catalysts and various solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(FURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of furan, thiophene, and oxazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H20N2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-5-(4-methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H20N2O3S/c1-15-5-7-17(8-6-15)20-12-19(23-27-20)22(25)24(13-18-4-3-10-26-18)14-21-16(2)9-11-28-21/h3-12H,13-14H2,1-2H3

InChI Key

VWHLXPSOAGLFAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CO3)CC4=C(C=CS4)C

Origin of Product

United States

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